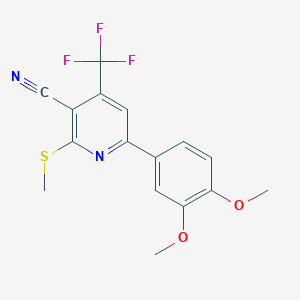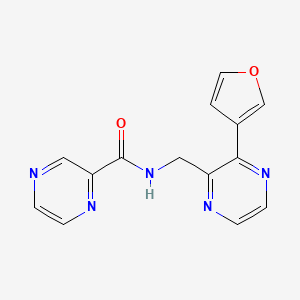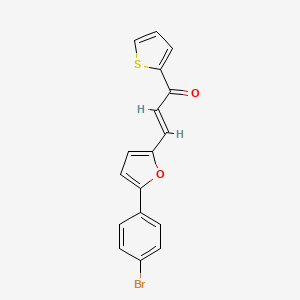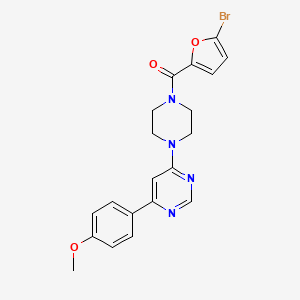
2-(Pyridin-3-ylmethyl)quinuclidin-3-one
Übersicht
Beschreibung
“2-(Pyridin-3-ylmethyl)quinuclidin-3-one” is a chemical compound with the CAS Number: 273748-51-9 . It has a molecular weight of 216.28 and its IUPAC name is 2-(pyridin-3-ylmethyl)quinuclidin-3-one . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for “2-(Pyridin-3-ylmethyl)quinuclidin-3-one” is 1S/C13H16N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,9,11-12H,3-4,6-8H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“2-(Pyridin-3-ylmethyl)quinuclidin-3-one” is a white to yellow solid . It has a molecular weight of 216.28 . The compound is usually stored at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structures
- Synthesis and Structures in Palladium Complexes : The reactions of related pyridine and quinuclidine derivatives with palladium have led to the formation of various palladium complexes. These compounds have been characterized using NMR, mass spectrometry, elemental analyses, and X-ray crystallography, indicating the diverse applications of these derivatives in organometallic chemistry and molecular structure studies (Ojwach, Guzei, & Darkwa, 2009).
Catalysis and Chemical Reactions
- Application in Catalysis : Various pyridine and quinuclidine derivatives have been used in catalysis. For example, certain complexes have been employed in the oligomerization of ethylene, demonstrating their potential in industrial catalysis (Ojwach, Guzei, Benade, Mapolie, & Darkwa, 2009).
Coordination Chemistry and Metal Complexes
- Metal Complex Formation : Compounds containing pyridine and quinuclidine scaffolds have been used to form various metal complexes. These complexes show diverse structural arrangements and have been studied for their potential in coordination chemistry and material science (Liu et al., 2007).
Molecular Sensors and Chemosensors
- Fluorescent Chemosensors : Certain quinuclidine derivatives have been developed as fluorescent sensors for detecting metal ions. These sensors demonstrate high selectivity and sensitivity, showcasing their potential in analytical chemistry and environmental monitoring (Li et al., 2014).
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer : Some pyridin-ylmethyl derivatives have been investigated for their application in photodynamic therapy, particularly in treating breast cancer. These studies highlight the potential of such compounds in medicinal chemistry and cancer therapy (Zhu et al., 2019).
Drug Development and Medicinal Chemistry
- 5-HT3 Receptor Antagonists : N-(quinuclidin-3-yl)aryl derivatives, structurally related to 2-(Pyridin-3-ylmethyl)quinuclidin-3-one, have been synthesized and evaluated for their affinity to 5-HT3 receptors. These compounds have shown significant potential as receptor antagonists, underscoring their importance in drug development and neuroscience research (Clark et al., 1993).
Safety and Hazards
The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Eigenschaften
IUPAC Name |
2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-11-3-6-15(7-4-11)12(13)8-10-2-1-5-14-9-10/h1-2,5,9,11-12H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZRUHBKCNPOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-ylmethyl)quinuclidin-3-one | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-acetylsulfamoyl)phenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2988108.png)
![N-[(2-Tert-butyltetrazol-5-yl)methyl]-1-(3-cyclopropyl-2-fluorophenyl)methanamine;hydrochloride](/img/structure/B2988109.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988110.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)


![3-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2988119.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2988122.png)



![2-chloro-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2988129.png)
